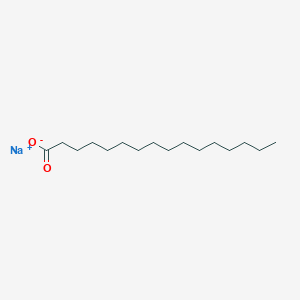

Sodium palmitate

説明

Significance of Saturated Fatty Acids in Cellular Physiology

Saturated fatty acids (SFAs) are integral components of cellular membranes, contributing to their structural integrity and fluidity. creative-proteomics.comsavemyexams.comnih.govuvigo.es The straight, tightly packed structure of saturated fatty acid chains influences membrane properties, affecting processes such as protein function and membrane trafficking. savemyexams.comuvigo.es SFAs also play roles in energy storage and serve as precursors for the synthesis of other lipids and signaling molecules. creative-proteomics.comnih.gov While historically viewed primarily in the context of negative health impacts, recent research highlights specific and important roles for individual saturated fatty acids in cellular functions, including protein acylation and regulation of gene transcription. nih.govresearchgate.netnih.gov

SFAs are synthesized within the body and are also obtained from dietary sources. nih.govcreative-proteomics.com Palmitic acid, the parent fatty acid of sodium palmitate, is one of the most abundant SFAs in animal tissues and is universally found in natural fats. nih.gov

Role of this compound as an Investigative Tool in Cell Biology Research

This compound is widely used in cell biology research to model the effects of elevated saturated fatty acid levels, often mimicking conditions associated with metabolic disorders like obesity and type 2 diabetes. balsinde.orgmdpi.comnih.govmdpi.com By exposing cells to this compound, researchers can investigate its impact on various cellular processes, including lipid metabolism, inflammation, insulin (B600854) signaling, and cell viability. glpbio.combalsinde.orgmdpi.comphysiology.orgoup.comnih.govnih.gov

Studies using this compound have provided insights into the mechanisms by which saturated fatty acids can induce cellular stress, such as endoplasmic reticulum stress and oxidative stress. nih.govoup.commdpi.com It has been shown to influence signaling pathways, including those involving Toll-like receptor 4 (TLR4), JNK, and Nrf2, although the direct activation of TLR signaling by SFAs alone has been debated and may involve confounding factors like contaminants in reagents. balsinde.orgphysiology.orgmdpi.comnih.govahajournals.orgbiosynth.comnih.govsigmaaldrich.com

Researchers utilize this compound to:

Induce lipogenesis and lipid droplet accumulation: this compound can enhance the formation and accumulation of lipid droplets in various cell lines, serving as a model for studying cellular steatosis. glpbio.comsigmaaldrich.com

Investigate lipotoxicity: Exposure to this compound at certain concentrations and durations can induce lipotoxicity, characterized by reduced cell viability and increased apoptosis in various cell types, including liver cells and pancreatic beta-cells. glpbio.comnih.govmdpi.comoup.comkarger.com

Study inflammatory responses: this compound has been shown to induce inflammatory responses in cells, often through the activation of signaling pathways. balsinde.orgphysiology.orgmdpi.comnih.govsigmaaldrich.com

Examine effects on insulin signaling: Palmitate exposure has been observed to affect insulin receptor signaling in pancreatic islets. nih.gov

Assess impact on membrane properties: The incorporation of saturated fatty acids like palmitate into cell membranes can alter membrane fluidity and structure, impacting cellular function. savemyexams.comnih.govuvigo.eseurekalert.orglibretexts.org

Research findings often involve exposing different cell types to varying concentrations of this compound for specific durations and measuring various cellular outcomes. For instance, studies have examined the effects of palmitate on cell viability, gene expression, protein phosphorylation, and the generation of reactive oxygen species. glpbio.comphysiology.orgnih.govsigmaaldrich.comkarger.comresearchgate.net

Here is an example of how data from research using this compound might be presented:

| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Source |

| LO2 liver cells | 100 µmol/l | 48 hours | Significant inhibition of cell viability (lipotoxicity model) glpbio.com | glpbio.com |

| HepG2 cells | 350 µM | 24 hours | Induced intracellular fat droplet buildup mdpi.com | mdpi.com |

| Rat pancreatic islets | 0.2 mM | 24 hours | Decreased JC-1 fluorescence (mitochondrial effect) glpbio.com | glpbio.com |

| Human coronary artery smooth muscle cells | Dose-dependent | Time-dependent | Decreased migration and proliferation physiology.org | physiology.org |

This table illustrates how this compound is used across different cell lines and conditions to study diverse cellular responses.

Structure

2D Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

Vascular dysfunction is a major complication of metabolic disorders such as diabetes and obesity. The current studies were undertaken to determine whether inflammatory responses are activated in the vasculature of mice with diet-induced obesity, and if so, whether Toll-Like Receptor-4 (TLR4), a key mediator of innate immunity, contributes to these responses. Mice lacking TLR4 (TLR4(-/-)) and wild-type (WT) controls were fed either a low fat (LF) control diet or a diet high in saturated fat (HF) for 8 weeks. In response to HF feeding, both genotypes displayed similar increases of body weight, body fat content, and serum insulin and free fatty acid (FFA) levels compared with mice on a LF diet. In lysates of thoracic aorta from WT mice maintained on a HF diet, markers of vascular inflammation both upstream (IKK-beta activity) and downstream of the transcriptional regulator, NF-kappa-B (ICAM protein and IL-6 mRNA expression), were increased and this effect was associated with cellular insulin resistance and impaired insulin stimulation of endothelial nitric oxide synthase (eNOS). In contrast, vascular inflammation and impaired insulin responsiveness were not evident in aortic samples taken from TLR4(-/-) mice fed the same HF diet, despite comparable increases of body fat mass. Incubation of either aortic explants from WT mice or cultured human microvascular endothelial cells with the saturated FFA, palmitate (100 mol/L), similarly activated IKK-beta, inhibited insulin signal transduction and blocked insulin-stimulated NO production. Each of these effects was subsequently shown to be dependent on both TLR4 and NF-kappa-B activation. These findings identify the TLR4 signaling pathway as a key mediator of the deleterious effects of palmitate on endothelial NO signaling, and are the first to document a key role for TLR4 in the mechanism whereby diet-induced obesity induces vascular inflammation and insulin resistance. /Palmitate/ Insulin stimulates its own secretion and synthesis by pancreatic beta-cells. Although the exact molecular mechanism involved is unknown, changes in beta-cell insulin signalling have been recognized as a potential link between insulin resistance and its impaired release, as observed in non-insulin-dependent diabetes. However, insulin resistance is also associated with elevated plasma levels of free fatty acids (FFA) that are well known modulators of insulin secretion by pancreatic islets. This information led us to investigate the effect of FFA on insulin receptor signalling in pancreatic islets. Exposure of pancreatic islets to palmitate caused up-regulation of several insulin-induced activities including tyrosine phosphorylation of insulin receptor and pp185. This is the first evidence that short exposure of these cells to 100 microM palmitate activates the early steps of insulin receptor signalling. 2-Bromopalmitate, a carnitine palmitoyl-CoA transferase-1 inhibitor, did not affect the effect of the fatty acid. Cerulenin, an acylation inhibitor, abolished the palmitate effect on protein levels and phosphorylation of insulin receptor. This result supports the proposition that protein acylation may be an important mechanism by which palmitate exerts its modulating effect on the intracellular insulin signalling pathway in rat pancreatic islets. Accumulation of long-chain fatty acids in the heart has been proposed to play a role in the development of heart failure and diabetic cardiomyopathy. Several animal models with increased cardiomyocyte lipid accumulation suggest a link between the accumulation of lipid, cardiomyocyte cell death and the development of cardiomyopathy. In this review, we discuss the mechanism through which fatty acid accumulation may contribute to the development or progression of heart failure by initiation of apoptotic cell death. Long-chain saturated fatty acids induce apoptosis through a mechanism involving the generation of reactive intermediates. Reactive intermediate production occurs in concert with de novo ceramide synthesis, but ceramide production is not required for cell death. Cardiomyocyte dysfunction and death from reactive intermediates generated by long-chain saturated fatty acids may contribute to the pathogenesis of human heart disease. /Long-chain Fatty Acids/ |

|---|---|

CAS番号 |

408-35-5 |

分子式 |

C16H32NaO2 |

分子量 |

279.41 g/mol |

IUPAC名 |

sodium;hexadecanoate |

InChI |

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

InChIキー |

ZUWJMSFTDBLXRA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Na] |

Color/Form |

WHITE CRYSTALS White to yellow powde |

melting_point |

286.5 °C 270 °C |

他のCAS番号 |

408-35-5 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant |

同義語 |

Acid, Hexadecanoic Acid, Palmitic Calcium Palmitate Hexadecanoic Acid Palmitate, Calcium Palmitate, Sodium Palmitic Acid Sodium Palmitate |

製品の起源 |

United States |

Experimental Models and Methodologies in Sodium Palmitate Research

In Vitro Cell Culture Systems for Studying Sodium Palmitate Effects

Cell lines and primary cell cultures are fundamental tools in this compound research, enabling detailed examination of cellular responses to saturated fatty acid exposure.

Hepatocyte and Liver Cell Line Models (e.g., HepG2, L02, AML12)

Hepatocyte and liver cell lines such as HepG2 (human hepatocellular carcinoma), L02 (human normal hepatocytes), and AML12 (mouse liver cell line) are frequently used to model hepatic steatosis and lipotoxicity induced by saturated fatty acids like this compound plos.orgscientificlabs.co.ukjove.commdpi.comresearchgate.net. These models are valuable for studying lipid accumulation, endoplasmic reticulum (ER) stress, apoptosis, and inflammation in liver cells.

Exposure of L02 cells to this compound has been shown to induce intracellular lipid accumulation, as demonstrated by Oil Red O staining and increased triglyceride levels, establishing an in vitro model of non-alcoholic fatty liver disease (NAFLD) plos.org. Research in L02 and HepG2 cells indicates that this compound can induce lipoapoptosis by activating pathways such as glycogen (B147801) synthase kinase-3β (GSK3β) sigmaaldrich.comscientificlabs.co.uk. In AML12 cells, this compound treatment has been observed to increase reactive oxygen species (ROS) levels and up-regulate the expression of ER stress markers like BiP (binding immunoglobulin protein) and IRE1 (inositol-requiring enzyme 1) dergipark.org.tr.

Studies using HepG2 cells treated with this compound have revealed increased lipid droplet accumulation and elevated intracellular triglyceride levels in a time-dependent manner, further validating these cells as a model for steatosis researchgate.net. The combination of this compound and oleic acid in HepG2 cell culture is a common approach to induce lipid accumulation and model NAFLD in vitro jove.commdpi.com.

Here is a table summarizing some findings in liver cell models:

| Cell Line | This compound Effect | Key Findings | Source |

| L02 | Induces intracellular lipid accumulation and apoptosis | Increased lipid droplets, elevated triglycerides, induction of lipoapoptosis via GSK3β. sigmaaldrich.complos.orgscientificlabs.co.uk | sigmaaldrich.complos.orgscientificlabs.co.uk |

| HepG2 | Induces cellular steatosis and lipoapoptosis | Increased lipid accumulation, elevated triglycerides, induction of lipoapoptosis via GSK3β, increased ATP7B expression. sigmaaldrich.comscientificlabs.co.ukjove.comresearchgate.netfrontiersin.org | sigmaaldrich.comscientificlabs.co.ukjove.comresearchgate.netfrontiersin.org |

| AML12 | Increases ROS levels and induces ER stress | Elevated ROS production, up-regulation of BiP and IRE1 expression. dergipark.org.tr | dergipark.org.tr |

Pancreatic Beta-Cell Models (e.g., INS-1E, MIN6, EndoC-βH1, isolated islets)

Pancreatic beta-cell lines such as INS-1E and MIN6 (rat insulinoma) and human EndoC-βH1 cells, as well as isolated pancreatic islets, are utilized to study the impact of this compound on insulin (B600854) secretion, beta-cell function, and survival frontiersin.orgplos.orgnih.govresearchgate.net. These models are crucial for understanding lipotoxicity-induced beta-cell dysfunction and death in the context of type 2 diabetes.

Exposure of INS-1E cells to palmitate has been shown to promote the formation of superoxide (B77818) radicals in mitochondria frontiersin.org. Both INS-1E cells and isolated rat and human pancreatic islets treated with palmitate demonstrate a marked increase in autophagic vacuole formation, which is associated with a decline in cell survival plos.org. In human EndoC-βH1 cells and isolated human islets, palmitate exposure increases the ratio of islet amyloid polypeptide (IAPP) mRNA to insulin mRNA, an effect potentially mediated by GPR40 activation nih.govresearchgate.net. This altered ratio and subsequent increased IAPP/insulin protein secretion may contribute to islet amyloid formation in type 2 diabetes nih.gov.

Adipocyte Cell Line Models (e.g., 3T3-L1 adipocytes)

3T3-L1 pre-adipocytes, differentiated into mature adipocytes, serve as a widely used model to investigate the effects of this compound on adipogenesis, adipocyte hypertrophy, inflammation, and insulin resistance spandidos-publications.commdpi.comnih.govresearchgate.netbiorxiv.org.

Treatment of differentiated 3T3-L1 adipocytes with palmitate induces endoplasmic reticulum (ER) stress and autophagy spandidos-publications.com. Palmitate exposure also leads to adipocyte hypertrophy, characterized by increased lipid droplet size, and elevates triglyceride levels mdpi.comnih.govresearchgate.netbiorxiv.org. Studies in 3T3-L1 adipocytes have shown that palmitate can increase the mRNA expression of genes involved in lipid synthesis, such as PPARγ, SREBP1c, FASN, and ACC1, while decreasing lipases researchgate.netbiorxiv.org. Palmitate treatment also enhances leptin secretion in these cells researchgate.netbiorxiv.org.

Macrophage and Immune Cell Models (e.g., RAW 264.7)

Murine macrophage cell lines, particularly RAW 264.7, are employed to study the inflammatory responses induced by this compound sigmaaldrich.comscientificlabs.co.uknih.govnih.govresearchgate.nettrichopartner.plplos.org. These models help elucidate the mechanisms by which saturated fatty acids contribute to chronic low-grade inflammation associated with obesity and metabolic syndrome.

This compound activates inflammatory pathways in RAW 264.7 cells, leading to the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and chemokines like CCL2 (MCP-1) nih.gov. Palmitate can activate TLR4-mediated signaling pathways in macrophages, involving both MyD88-dependent and MyD88-independent activation of NF-κB nih.gov. Studies have shown that palmitate induces the release of histone H3 from activated RAW 264.7 cells, a process linked to ROS generation and the JNK–MAPK signaling pathway sigmaaldrich.comscientificlabs.co.uknih.gov. Conditioned medium from palmitate-stimulated RAW 264.7 macrophages has been shown to promote the proliferation and migration of vascular smooth muscle cells nih.gov.

Muscle Cell and Vascular Smooth Muscle Cell Models (e.g., C2C12 myotubes, H9c2, VSMCs)

Muscle cell lines like C2C12 (mouse myoblasts) differentiated into myotubes, and cardiac muscle cell lines such as H9c2 (rat ventricular myoblasts), as well as vascular smooth muscle cells (VSMCs), are used to investigate the effects of this compound on muscle function, differentiation, insulin resistance, and cardiovascular health nih.govresearchgate.netnih.govmdpi.comfrontiersin.orgnih.gov.

In C2C12 myotubes, palmitic acid treatment has been shown to inhibit myotube formation and hypertrophy and reduce the expression of specific myosin heavy chain (MHC) isoforms characteristic of fast-twitch fibers mdpi.com. Palmitate can also induce ER stress and apoptosis in C2C12 myoblasts frontiersin.org. H9c2 cells are used to model cardiomyocytes in vitro, and exposure to palmitate induces cytotoxicity and lipid accumulation in these cells nih.gov. Palmitate-induced apoptosis in H9c2 cells is associated with increased ROS generation and activation of the ERK1/2 signaling pathway nih.gov. Conditioned medium from palmitate-stimulated macrophages can influence the proliferation and migration of vascular smooth muscle cells nih.gov.

Neuronal and Hypothalamic Cell Models

Neuronal cell models, including hypothalamic cell lines such as mHypoE-44 and mHypoE-46, are used to study the effects of palmitate on neuronal function, neuropeptide expression, inflammation, and ER stress in the context of diet-induced obesity and metabolic dysfunction nih.govscispace.commdpi.combiorxiv.orgplos.org.

Palmitate exposure in hypothalamic neuronal models has been shown to disrupt the expression of feeding neuropeptides like Npy and Agrp nih.govplos.org. In mHypoE-46 cells, palmitate increased Npy and Agrp mRNA expression and induced inflammatory cytokines plos.org. Palmitate can also induce ER stress in hypothalamic neurons, potentially through binding to TLR4, leading to leptin resistance mdpi.com. Studies using BV2 microglial cells have investigated the response of these immune cells in the brain to palmitate exposure biorxiv.org.

Here is a table summarizing some findings in neuronal and hypothalamic cell models:

| Cell Model | This compound Effect | Key Findings | Source |

| mHypoE-44, mHypoE-46 | Disrupts feeding neuropeptide expression, induces inflammation and ER stress | Increased Npy and Agrp mRNA, induction of inflammatory markers, impairment of insulin signaling. nih.govscispace.complos.org | nih.govscispace.complos.org |

| Hypothalamic neurons | Induces ER stress and leptin resistance | Activation of ER stress markers, potential involvement of TLR4 signaling, reduced leptin sensitivity. mdpi.com | mdpi.com |

| BV2 microglia | Induces gliosis, alters energy metabolism | Increased proliferation, metabolic network rearrangement favoring glycolysis, increased mitochondria content (Note: cytokine response varied). biorxiv.org | biorxiv.org |

Advanced Methodologies for Investigating Cellular Responses to this compound

Investigating the impact of this compound on cellular behavior involves a suite of sophisticated techniques that provide insights into cell viability, death, molecular pathways, and functional changes.

Assessment of Cell Viability and Cell Fate (e.g., MTT, CCK8, flow cytometry, propidium (B1200493) iodide staining)

Cell viability and fate are fundamental indicators of cellular health and response to stimuli like this compound. Several assays are commonly employed for this assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, which is often correlated with viability. sigmaaldrich.comshu.eduspandidos-publications.comnih.govmdpi.commdpi.com Studies have utilized the MTT assay to demonstrate that this compound can significantly reduce cell viability in a dose-dependent manner in various cell lines, including human liver cells (L02 and HepG2) and mouse neuroblastoma cells (N2a). shu.edunih.govmdpi.comkarger.com For instance, palmitate treatment at concentrations of 200 µM and 400 µM significantly reduced the viability of L02 cells after 24 and 48 hours. karger.com Similarly, in N2a cells, palmitate concentrations at or above 200 µM were associated with decreased viability. shu.edu The MTT assay involves the conversion of MTT to an insoluble formazan (B1609692) product by viable cells, which is then solubilized and measured spectrophotometrically. spandidos-publications.com

The CCK-8 (Cell Counting Kit-8) assay is another colorimetric assay used for assessing cell viability and proliferation. karger.comnih.gov It functions similarly to the MTT assay, relying on a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a yellow formazan dye. karger.com Research using the CCK-8 assay has shown that this compound can decrease the proliferative viability of vascular smooth muscle cells (VSMCs) over time, although a proliferation rebound was observed at certain concentrations after 24 hours of induction. nih.govnih.gov

Flow cytometry, often coupled with fluorescent dyes like Annexin V and propidium iodide (PI), is a powerful tool for analyzing cell death, including apoptosis and necrosis. karger.comnih.govtandfonline.comnih.govresearchgate.netoup.complos.orgiqproducts.nl PI is a fluorescent DNA-binding dye that is generally excluded from live cells but can enter cells with compromised membranes, staining the nucleus red. iqproducts.nl Annexin V binds to phosphatidylserine, which is translocated to the outer membrane during early apoptosis. iqproducts.nl By using both dyes, researchers can differentiate between live cells (negative for both), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic or necrotic cells (positive for both). iqproducts.nl Studies have shown that this compound treatment increases the percentage of apoptotic cells in human liver cells and human mesenchymal stem cells, as determined by Annexin V/PI staining and flow cytometry. karger.comnih.govoup.com For example, palmitate treatment increased the percentage of apoptotic L02 cells. karger.com Flow cytometry has also been used to detect apoptosis in H9c2 cells treated with this compound. researchgate.net

Propidium iodide staining specifically can be used to identify dead or dying cells based on the loss of membrane integrity. tandfonline.complos.orgiqproducts.nl PI enters these cells and intercalates into DNA, emitting red fluorescence upon excitation. iqproducts.nl This allows for the quantification of cell death by flow cytometry. tandfonline.comiqproducts.nl Research on EndoC-βH1 cells has utilized propidium iodide staining and flow cytometry to demonstrate that culture conditions can influence the sensitivity of these cells to the apoptotic effects of this compound. tandfonline.comnih.gov

Molecular and Biochemical Analysis (e.g., Western blotting, qRT-PCR, ELISA, Oil-Red-O staining)

To understand the mechanisms underlying cellular responses to this compound, researchers employ various molecular and biochemical techniques.

Western blotting is widely used to detect and quantify specific proteins in cell lysates. sigmaaldrich.comspandidos-publications.comnih.govkarger.comnih.govoup.comsigmaaldrich.commdpi.comresearchgate.netbesjournal.com This technique is crucial for examining changes in protein expression levels and post-translational modifications, such as phosphorylation, in response to this compound treatment. Studies have used Western blotting to analyze the cleavage of PARP and caspases, markers of apoptosis, following palmitate exposure. karger.com It has also been used to detect the activation of signaling pathways, such as the GSK3β protein in liver cells and the PI3K/AKT/mTOR pathway in VSMCs, in response to this compound. nih.govresearchgate.net Western blotting has further been applied to assess the expression of proteins involved in lipid metabolism, ER stress, and autophagy in cells treated with this compound. spandidos-publications.commdpi.combesjournal.comresearchgate.net

Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of specific genes. sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net This technique provides insights into transcriptional changes induced by this compound. Researchers have used qRT-PCR to analyze the expression of genes related to lipogenesis, ER stress markers, and other pathways affected by this compound. sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net For example, qRT-PCR has been used to determine the mRNA expression levels of lipogenesis-related markers in HepG2 cells treated with this compound. researchgate.net

ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay used to detect and quantify soluble proteins, such as cytokines or hormones, in cell culture supernatants or lysates. tandfonline.comnih.gov ELISA has been employed in this compound research to quantify insulin release and content in pancreatic beta cells, as this compound can affect insulin secretion. tandfonline.comnih.gov

Oil-Red-O staining is a histological staining method used to identify and quantify lipid droplets within cells. sigmaaldrich.comscientificlabs.co.ukmdpi.comnih.govmdpi.com This technique is particularly relevant when studying the effects of this compound on cellular steatosis or lipid accumulation. Oil-Red-O stains neutral triglycerides and lipids red, making lipid droplets visible under a microscope. mdpi.comnih.gov Studies have used Oil-Red-O staining to demonstrate that this compound, often in combination with other fatty acids like sodium oleate (B1233923), can induce significant lipid accumulation in liver cells (HepG2, LMH) and primary hepatocytes, serving as an in vitro model for hepatic steatosis. sigmaaldrich.comscientificlabs.co.ukmdpi.comnih.govmdpi.com

Imaging Techniques (e.g., fluorescence microscopy, transmission electron microscopy)

Imaging techniques provide visual evidence of cellular morphology, organelle structure, and localization of specific molecules in response to this compound.

Fluorescence microscopy utilizes fluorescent dyes or proteins to visualize specific cellular components or processes. spandidos-publications.combesjournal.comtjnpr.org In this compound research, fluorescence microscopy can be used to observe changes in cell morphology, assess the formation of lipid droplets (when combined with fluorescent lipid dyes like BODIPY), or visualize the localization of fluorescently tagged proteins involved in pathways affected by palmitate, such as autophagy markers like LC3. spandidos-publications.combesjournal.com For example, fluorescence microscopy has been used to assess alterations in mitophagy levels through the co-localization of lysosomal and mitochondrial fluorescence in cells treated with this compound. besjournal.com

Transmission electron microscopy (TEM) offers high-resolution images of the ultrastructure of cells and organelles. spandidos-publications.comnih.govresearchgate.netoup.comnih.gov TEM is valuable for examining morphological changes in response to this compound, such as alterations in mitochondrial structure, endoplasmic reticulum expansion (indicative of ER stress), or the presence and characteristics of lipid droplets. spandidos-publications.comnih.govresearchgate.netoup.comnih.gov Studies have used TEM to detect morphological changes in liver cells undergoing lipoapoptosis induced by this compound and to observe an increase in beta-cell mitochondrial volume in pancreatic islets exposed to palmitate. nih.govresearchgate.netoup.comnih.gov

Gene Expression Profiling (e.g., microarray analysis, RNA-seq)

Gene expression profiling techniques allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the transcriptional response to this compound.

Microarray analysis is a high-throughput technique that measures the expression levels of a large number of genes using arrays of DNA probes. While not explicitly detailed in the provided search results for this compound research, it is a standard method for gene expression profiling and could be applied to identify broad transcriptional changes induced by this compound.

RNA-seq (RNA sequencing) is a next-generation sequencing technique that provides a comprehensive analysis of the transcriptome, allowing for the identification and quantification of all RNA molecules in a sample. mdpi.com RNA-seq offers a more detailed view of gene expression compared to microarrays, including the detection of novel transcripts and splice variants. Research using RNA-seq in the context of this compound has shown that it can significantly influence the expression of genes associated with fatty acid metabolism and lead to the enrichment of GO terms associated with programmed cell death in liver cells. mdpi.com

Functional Assays for Specific Cellular Processes (e.g., wound healing, Transwell assays)

Functional assays are used to assess specific cellular behaviors and processes that may be affected by this compound.

Wound healing assays (also known as scratch assays) are used to measure cell migration. nih.govnih.govtjnpr.orgumich.eduresearchgate.net In this assay, a "wound" or scratch is created in a confluent layer of cells, and the rate at which cells migrate to close the gap is measured. Wound healing assays have been used to analyze cell migration in response to this compound treatment. nih.govnih.gov For instance, studies have shown that this compound treatment can significantly increase the migration of VSMCs in a dose-dependent manner. nih.gov

Transwell assays (also known as Boyden chamber assays) are used to measure cell migration and invasion. nih.govnih.gov These assays utilize a chamber with a porous membrane, through which cells migrate or invade in response to a chemoattractant. Transwell assays have been employed to assess the migratory and invasive capacity of cells treated with this compound. nih.govnih.gov Research has confirmed that this compound can induce an inhibitory effect on cell invasion in a concentration-dependent manner in gastric cancer cells. mdpi.com

Considerations for this compound Delivery in In Vitro Systems

The successful application of this compound in in vitro studies requires careful consideration of its delivery to cells, primarily due to its low solubility in aqueous culture media. researchgate.net this compound is the sodium salt of palmitic acid, a saturated fatty acid. sigmaaldrich.comscientificlabs.co.uk To overcome the solubility issue and ensure its proper uptake and utilization by cells, this compound is typically conjugated with a carrier protein, most commonly bovine serum albumin (BSA). wklab.orgresearchgate.netphysiology.orgnih.govsigmaaldrich.comphysiology.org

The preparation of this compound-BSA conjugates involves dissolving this compound in a suitable solvent, often at an elevated temperature, and then complexing it with fatty acid-free BSA in a buffered solution or cell culture medium. wklab.orgresearchgate.netphysiology.orgnih.govsigmaaldrich.comphysiology.orgprotocols.io Various protocols exist for preparing this compound-BSA conjugates, with variations in the initial solvent, temperature, and the molar ratio of palmitate to BSA. wklab.orgresearchgate.netphysiology.orgnih.govphysiology.orgprotocols.io For example, one method involves dissolving this compound in 150 mM NaCl solution heated to 70°C, followed by dilution into preheated media containing BSA. physiology.orgphysiology.org Another approach uses ethanol (B145695) to dissolve palmitic acid before diluting it into media with BSA. physiology.orgphysiology.orgglpbio.com The molar ratio of fatty acid to BSA is a critical factor that can influence cellular responses. physiology.orgnih.govphysiology.org

The quality and source of BSA used are also important considerations, as different BSA preparations can vary in their fatty acid content and endotoxin (B1171834) levels, potentially influencing experimental outcomes. physiology.orgphysiology.org Fatty acid-free, low-endotoxin BSA is often preferred for these studies. wklab.orgresearchgate.netphysiology.orgglpbio.com

Maintaining specific temperatures during the preparation process is crucial for achieving proper conjugation and preventing precipitation of this compound. wklab.orgresearchgate.net The resulting this compound-BSA solution is typically filtered to ensure sterility before being added to cell cultures. wklab.orgresearchgate.netphysiology.orgphysiology.org

Alternative carriers to BSA, such as cyclodextrins, have been explored, but their usefulness has been limited by toxicity and solubility issues. physiology.orgphysiology.org Therefore, BSA remains the predominant method for delivering this compound in in vitro cell culture systems to study its biological effects. researchgate.net

Carrier Systems and Their Influence on Experimental Outcomes

Due to its poor solubility in aqueous media, this compound requires carrier systems for effective delivery to cells in culture researchgate.net. Bovine Serum Albumin (BSA) is the most commonly used carrier, mimicking the physiological transport of fatty acids in the bloodstream nih.govplos.org. However, the choice and preparation of the carrier system can significantly influence experimental outcomes.

Studies have shown that the ratio of fatty acid to BSA is a critical factor determining lipid availability and potential toxicity to cells nih.govplos.org. Different fatty acid to BSA ratios, ranging from 3:1 to over 6:1, have been used in various studies, and this variability can lead to conflicting results, particularly concerning cellular inflammation and toxicity nih.govplos.org. For instance, a study investigating palmitate lipotoxicity in BV-2 microglia found that a 5:1 palmitate to BSA ratio resulted in the lowest inflammatory profile compared to 3:1 or 10:1 ratios plos.org.

Furthermore, the quality of the BSA itself can impact experiments. Fatty acid-free and low-endotoxin BSA preparations have been shown to induce inflammatory responses in certain cell lines, such as RAW264.7 macrophages and C2C12 myotubes physiology.orgnih.govphysiology.org. Solvents used in the preparation of this compound, such as ethanol or isopropanol, can also influence cellular responses, sometimes dampening or increasing inflammatory markers depending on the cell type and concentration plos.orgphysiology.orgnih.gov.

Alternative carriers like cyclodextrins have been explored, but their use has been limited due to toxicity and solubility issues in cell culture settings physiology.orgnih.govphysiology.org. The method of preparing the this compound-BSA complex, including heating and sonication steps, is crucial for proper solubilization and complex formation, affecting the consistency and reliability of experimental results plos.orgoup.com.

| Carrier System | Common Ratios (Fatty Acid:BSA) | Potential Influences on Outcomes |

| Bovine Serum Albumin (BSA) | 3:1 to >6:1 (commonly 3:1 to 6:1) nih.govplos.org | Lipid availability, toxicity, inflammatory responses (BSA quality and ratio are critical) nih.govplos.orgphysiology.orgnih.govphysiology.org |

| Ethanol | Various concentrations (e.g., 0.5-1.0%) physiology.orgnih.gov | Can inhibit or modestly increase inflammatory markers depending on cell type physiology.orgnih.gov |

| Isopropanol | Various concentrations (e.g., 1%) plos.org | Can dampen inflammation, though 1% has shown increased IL-1β in some cells plos.org |

| Cyclodextrins | Various concentrations (e.g., 0.3-6.0 mM) physiology.orgnih.gov | Limited usefulness due to toxicity and solubility issues physiology.orgnih.govphysiology.org |

Context-Specificity of Cellular Responses to this compound Exposure

In pancreatic beta cells, prolonged exposure to this compound has been shown to abolish glucose-sensitive insulin release and decrease insulin content. This is associated with decreased ATP levels, increased respiration, and reduced mitochondrial membrane potential, suggesting partial mitochondrial uncoupling oup.comresearchgate.netnih.gov. Electron microscopy studies have also observed an increase in beta-cell mitochondrial volume following palmitate exposure oup.comresearchgate.net.

In liver cells like HepG2, this compound is used to induce models of lipotoxicity and hyperlipidemia, leading to intracellular lipid accumulation, oxidative stress, apoptosis, and mitochondrial damage glpbio.commdpi.comspandidos-publications.com. Treatment with this compound has been shown to increase levels of triglycerides, total cholesterol, and LDL-C, while decreasing HDL-C mdpi.com.

Studies on immune cells, such as RAW264.7 macrophages and BV-2 microglia, have yielded conflicting results regarding the inflammatory effects of this compound. While some studies suggest it promotes inflammation, others indicate it can dampen inflammatory responses, highlighting the strong influence of experimental conditions, including the carrier system used nih.govplos.orgphysiology.orgnih.govphysiology.orgusda.gov. For example, one study found that this compound treatment (≤600 µM) failed to trigger TNFα release in RAW264.7 cells when using a lower-inflammation BSA source and no ethanol, and instead significantly reduced BSA-induced inflammation physiology.orgnih.govphysiology.orgusda.gov.

In skeletal muscle cells (e.g., C2C12 myotubes and LHCN-M2 human skeletal muscle cells), this compound is used to induce insulin resistance physiology.orgnih.govphysiology.orgusda.govbiorxiv.org. High concentrations of palmitate (500-600 µM) have been shown to elicit IL-6 secretion in C2C12 myotubes physiology.orgnih.govphysiology.orgusda.gov. Research using human skeletal muscle cells treated with this compound has revealed significant changes in gene expression, with enrichment in pathways related to glycogen binding, indicating context-specific transcriptional regulation biorxiv.org.

Furthermore, the metabolic context, such as nutrient availability, can influence cellular responses. In hypothalamic cells, palmitate is known to induce ER stress and apoptosis under conditions mimicking a high-fat diet. However, the effects of palmitate under starvation conditions may differ, suggesting a context-dependent role for fatty acids in regulating cellular processes like ER stress and autophagy springermedizin.de.

| Cell Type / Model | Observed Cellular Responses to this compound | Relevant Findings |

| Rat Pancreatic Islets | Abolished glucose-sensitive insulin release, decreased insulin content, decreased ATP, increased respiration, decreased mitochondrial membrane potential, increased mitochondrial volume, increased reactive oxygen species oup.comresearchgate.netnih.gov | Indicates partial mitochondrial uncoupling oup.comresearchgate.netnih.gov. |

| HepG2 Liver Cells | Intracellular lipid accumulation, oxidative stress, apoptosis, mitochondrial damage, increased TG, TCHO, LDL-C, decreased HDL-C glpbio.commdpi.comspandidos-publications.com | Used to model lipotoxicity and hyperlipidemia glpbio.commdpi.comspandidos-publications.com. |

| RAW264.7 Macrophages | Conflicting reports on inflammation; can dampen BSA-induced inflammation under specific conditions plos.orgphysiology.orgnih.govphysiology.orgusda.gov | Responses are highly dependent on carrier system and experimental conditions plos.orgphysiology.orgnih.govphysiology.orgusda.gov. |

| BV-2 Microglia | Conflicting reports on inflammation; 5:1 Palmitate:BSA ratio showed lowest inflammatory profile nih.govplos.org | Fatty acid:BSA ratio is a critical factor nih.govplos.org. |

| C2C12 Myotubes | IL-6 secretion at high concentrations (500-600 µM) physiology.orgnih.govphysiology.orgusda.gov | Used in studies of insulin resistance physiology.orgnih.govphysiology.orgusda.gov. |

| LHCN-M2 Human Skeletal Muscle Cells | Perturbed transcriptional regulation, enrichment of pathways related to glycogen binding biorxiv.org | Used to induce insulin resistance and study context-specific gene regulation biorxiv.org. |

| Hypothalamic Cells | Induction of ER stress and apoptosis (high-fat diet context); context-dependent effects on ER stress and autophagy springermedizin.de | Response varies with nutrient conditions springermedizin.de. |

Cellular and Subcellular Responses to Sodium Palmitate Exposure

Sodium Palmitate-Induced Lipotoxicity and Cell Fate Regulation

Lipotoxicity, or cell damage induced by excessive lipid accumulation, is a key consequence of cellular exposure to high levels of saturated fatty acids like this compound. This can result in programmed cell death and influence cell fate.

Mechanisms of Lipoapoptosis

This compound is known to induce lipoapoptosis, a type of apoptosis triggered by lipid overload, in various cell lines, including human liver cells (L02 and HepG2) and pancreatic beta cells. atamanchemicals.comnih.gov Studies have shown that this compound can reduce cell viability through the induction of apoptosis. nih.govspandidos-publications.com In human liver cells, this compound-induced lipoapoptosis is regulated by the activation of glycogen (B147801) synthase kinase-3β (GSK-3β). atamanchemicals.comnih.gov This activation of GSK-3β leads to the activation of JNK and upregulation of Bax. nih.gov Inhibition of GSK-3β activity or expression can suppress this compound-induced lipoapoptosis, JNK phosphorylation, and Bax upregulation. nih.gov

Palmitate-induced lipoapoptosis can also involve the activation of MAPK pathways, specifically JNK and ERK, through phosphorylation. researchgate.net While JNK activation appears critical for lipoapoptosis in trophoblasts, ERK activation and stress granule formation may act as cell survival signals to counteract the stress induced by palmitate exposure. researchgate.net

Mitochondrial dysfunction also plays a role in palmitate-induced apoptosis. spandidos-publications.comnih.gov Palmitate can induce partial mitochondrial uncoupling and increase reactive oxygen species (ROS) production in pancreatic islets. oup.comresearchgate.net This can lead to a decrease in mitochondrial membrane potential and contribute to cell death. spandidos-publications.comnih.govoup.comresearchgate.netmdpi.com

Induction of Ferroptosis

Recent research indicates that this compound can also induce ferroptosis, a form of regulated cell death characterized by iron accumulation and lipid peroxidation. nih.govoup.combesjournal.com In MIN6 cells, a pancreatic beta cell line, this compound induced a dose-dependent increase in Fe2+ and lipid ROS, while decreasing the expression of GPX4 and FSP1 proteins, key regulators of ferroptosis. nih.gov Palmitate also decreased the expression of mitophagy-related proteins like PINK1 and Parkin, leading to increased mitochondrial ROS production. nih.gov Attenuating mitochondrial ROS and activating PINK1/Parkin-mediated mitophagy was shown to reduce ferroptosis in these cells. nih.gov

In endothelial cells, palmitic acid exposure significantly increased intracellular Fe2+ levels, ROS production, and malondialdehyde (MDA) levels, while decreasing glutathione (B108866) (GSH), indicating lipid peroxidation and imbalanced redox homeostasis consistent with ferroptosis. oup.com Mechanistically, palmitic acid decreased the protein expression of GPX4 and SLC7A11, both crucial for preventing ferroptotic cell death. oup.com

Alterations in Cell Proliferation and Migration

This compound can influence cell proliferation and migration, with effects varying depending on the cell type and concentration. In vascular smooth muscle cells (VSMCs), this compound has been shown to suppress cell proliferation and migration at higher concentrations, while lower concentrations might initially promote proliferation. nih.govresearchgate.net Studies have demonstrated that palmitate treatment significantly increased the migration of VSMCs in a dose-dependent manner. researchgate.net Conversely, in human endometrial cancer cells, palmitate significantly and dose-dependently reduced cell proliferation capability. mdpi.com

Palmitate-stimulated macrophages have been shown to promote the proliferation and migration of vascular smooth muscle cells, mediated in part by bone morphogenetic proteins (BMP2 and BMP4). plos.org

Endoplasmic Reticulum Stress Pathways Mediated by this compound

The endoplasmic reticulum (ER) is a critical organelle involved in protein folding, lipid synthesis, and calcium homeostasis. Accumulation of saturated fatty acids like palmitate can disrupt ER function, leading to ER stress. nih.govoup.comnih.govnih.govkarger.com

Activation of the Unfolded Protein Response (UPR)

ER stress triggers a signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. nih.govoup.com However, sustained or excessive ER stress can lead to apoptosis. oup.com this compound has been shown to induce ER stress in various cell types, including liver cells, adipocytes, hypothalamic cells, and pancreatic beta cells. nih.govnih.govoup.comnih.govkarger.comspringermedizin.de This is evidenced by the upregulation of ER stress markers such as BiP, ATF4, and CHOP. nih.govnih.gov

The UPR involves three main branches mediated by the sensors PERK, IRE1, and ATF6. springermedizin.de Palmitate exposure can activate these pathways. researchgate.netnih.gov

The PERK/ATF4/CHOP signaling axis is a major pathway activated by this compound-induced ER stress. nih.govnih.govspringermedizin.de Palmitate treatment leads to the phosphorylation of PERK, which in turn phosphorylates eIF2α. nih.govnih.govspringermedizin.demolbiolcell.org Phosphorylation of eIF2α generally attenuates protein translation but selectively increases the translation of certain mRNAs, including ATF4. nih.govnih.govoup.comspringermedizin.demolbiolcell.org ATF4 then upregulates the expression of CHOP (CCAAT/enhancer-binding protein-homologous protein). nih.govnih.govnih.govspringermedizin.demolbiolcell.orgkarger.com

Studies in human liver cells have shown that this compound induces ER stress through the PERK/ATF4/CHOP pathway, and knockdown of PERK expression suppresses this pathway and significantly inhibits palmitate-induced apoptosis. nih.gov Similarly, in hypothalamic cells, the p-PERK–ATF4–CHOP axis appears to be the major ER stress pathway activated by palmitate. springermedizin.de CHOP is considered a pro-apoptotic transcription factor induced during prolonged or severe ER stress. nih.gov CHOP negatively regulates the transcriptional activity of C/EBPα, a transcription factor involved in leptin and IGF1 gene expression. nih.gov Palmitate-induced CHOP activation has been shown to attenuate leptin and IGF1 expression in the brain. nih.gov

In HepG2 cells, palmitate and stearate (B1226849) lead to robust and sustained ER stress and UPR induction, including increased phosphorylated PERK, eIF2α~P, ATF4, and CHOP expression, which precedes cell death. molbiolcell.org Inhibition of PERK in HepG2 cells renders them resistant to palmitate-induced lipotoxicity, coincident with decreased ATF4 and CHOP levels. molbiolcell.org

Involvement of IRE1 and ATF6 Pathways

This compound can activate the inositol-requiring ER-to-nucleus signal kinase 1 (IRE1) and activating transcription factor 6 (ATF6) pathways, which are key components of the unfolded protein response (UPR) aimed at mitigating ER stress biologists.comspringermedizin.de. Studies in pancreatic beta-cells have shown that palmitate activates IRE1, leading to the splicing of XBP1 mRNA. biologists.com. Active IRE1 splices X-box binding protein 1 (XBP1) mRNA, producing spliced XBP1 (XBP1s), which upregulates UPR genes involved in protein folding, maturation, and degradation . Palmitate also activates ATF6, which then translocates to the Golgi and is cleaved, with the activated transcription factor domain entering the nucleus to enhance the expression of ER chaperones like BiP/GRP78 biologists.com. While palmitate has been shown to activate both IRE1 and ATF6 pathways in some cell types, its effect on these pathways can vary depending on the cell type and experimental conditions biologists.comspringermedizin.denih.gov. For instance, in some human liver cells, this compound had little effect on activating XBP-1, a target of ATF6 and IRE1, suggesting a more prominent role for the PERK pathway in those specific cells nih.gov.

Molecular Markers of ER Stress (e.g., BiP/GRP78, eIF2α phosphorylation)

Exposure to this compound leads to the upregulation of various molecular markers indicative of ER stress. Glucose-regulated protein 78 (GRP78), also known as BiP, an ER chaperone, is often induced by palmitate exposure spandidos-publications.combiologists.com. Increased BiP expression helps to increase the protein folding capacity of the ER biologists.com. Another key marker is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) spandidos-publications.com. Phosphorylated eIF2α generally attenuates protein translation, thereby reducing the burden on the ER . This phosphorylation also selectively promotes the translation of activating transcription factor 4 (ATF4), which can then induce the expression of genes like C/EBP homologous protein (CHOP), a transcription factor associated with ER stress-induced apoptosis springermedizin.de. Studies in mature adipocytes treated with palmitate demonstrated increased levels of phosphorylated eIF2α and ATF4 spandidos-publications.com.

Mitochondrial Dysfunction and Bioenergetics in Response to this compound

This compound exposure is closely linked to the induction of mitochondrial dysfunction, impacting various aspects of mitochondrial bioenergetics researchgate.netoup.comnih.gov.

Mitochondrial Uncoupling and Respiratory Chain Alterations

This compound can induce partial mitochondrial uncoupling, a process where the proton gradient across the inner mitochondrial membrane is dissipated, reducing ATP production efficiency researchgate.netoup.comoup.com. This uncoupling is associated with increased state 4 respiration (respiration in the absence of ATP synthesis) oup.comahajournals.org. Studies in rat pancreatic islets showed that palmitate exposure led to increased respiration researchgate.netoup.com. While some research indicates alterations in respiratory chain function, such as decreased activity of complex I in astrocytes exposed to palmitate, other studies in different cell types did not observe changes in mitochondrial respiration rates mdpi.commdpi.com. The effect on respiratory chain alterations might be dependent on the cell type and the duration and concentration of palmitate exposure mdpi.commdpi.com.

Generation of Mitochondrial Reactive Oxygen Species (mtROS)

This compound exposure is known to increase the generation of reactive oxygen species (ROS), particularly mitochondrial ROS (mtROS) researchgate.netoup.comkarger.combesjournal.com. Increased ROS production can occur prior to or independently of changes in mitochondrial membrane potential . The magnitude of the mitochondrial membrane potential is known to influence rates of mitochondrial ROS production . Studies in rat pancreatic islets and myoblasts have shown increased ROS generation in response to palmitate researchgate.netoup.comkarger.com. While the exact source of palmitate-induced ROS is not always clear, mitochondria are considered a potential origin . Inhibition of complex III of the mitochondrial respiratory chain has been shown to partially reduce palmitate-induced superoxide (B77818) anion formation in muscle cells frontiersin.org.

Impact on ATP Production and Mitochondrial Membrane Potential

This compound can significantly impact cellular ATP production and decrease mitochondrial membrane potential (Δψm) researchgate.netoup.comnih.gov. A decrease in Δψm is a characteristic feature of mitochondrial dysfunction induced by fatty acids oup.commdpi.com. Studies in rat pancreatic islets demonstrated decreased ATP contents and decreased islet cell mitochondrial membrane potential after palmitate exposure researchgate.netoup.com. Similarly, in chondrocytes, palmitic acid led to a significant decrease in the production of both total and mitochondrial ATP frontiersin.org. This reduction in ATP generation can occur despite increased respiration, consistent with mitochondrial uncoupling ahajournals.org. The loss of Δψm can be a gradual process following palmitate exposure .

Mitochondrial Morphology and Volume Changes

Exposure to this compound can induce changes in mitochondrial morphology, including alterations in volume and dynamics like fission researchgate.netoup.comnih.govmdpi.com. Electron microscopy studies in rat pancreatic islets exposed to palmitate revealed an increase in beta-cell mitochondrial volume researchgate.netoup.comoup.com. Assuming a spherical shape, this increase in section area (29% greater) would correspond to a 46% greater mitochondrial volume oup.com. In cultured cardiomyocytes, palmitate promoted mitochondrial fission, evidenced by a decrease in mitochondrial volume and an increase in the number of mitochondria per cell nih.gov. Conversely, in osteoblasts, non-lipotoxic levels of palmitate were associated with a reduction in mitochondrial size and increased activation of dynamin-related protein 1, a mitochondrial fission protein mdpi.com. While some studies report changes in volume and fission, others using ultrastructural analysis have shown normal mitochondrial morphology in palmitate-treated cells, indicating that morphological changes might be cell-type specific or dependent on the concentration and duration of exposure oup.com.

Summary of Mitochondrial Responses to this compound

| Parameter | Observed Effect of this compound Exposure | Supporting Evidence |

| Mitochondrial Uncoupling | Induces partial uncoupling, increased state 4 respiration | Rat pancreatic islets researchgate.netoup.comoup.com, Obese mouse hearts ahajournals.org |

| Respiratory Chain Alterations | Increased respiration researchgate.netoup.com, decreased complex I activity in some cells mdpi.com | Rat pancreatic islets researchgate.netoup.com, Astrocytes mdpi.com |

| Mitochondrial ROS Generation | Increased production of ROS, including mtROS | Rat pancreatic islets researchgate.netoup.com, Myoblasts karger.com, Chondrocytes frontiersin.org |

| ATP Production | Decreased ATP contents/production | Rat pancreatic islets researchgate.netoup.com, Chondrocytes frontiersin.org |

| Mitochondrial Membrane Potential | Decreased mitochondrial membrane potential (Δψm) | Rat pancreatic islets researchgate.netoup.com, Astrocytes mdpi.com, Cardiomyocytes nih.gov |

| Mitochondrial Morphology | Increased volume researchgate.netoup.comoup.com, promotes fission nih.govmdpi.com, normal morphology in some cases oup.com | Rat pancreatic islets researchgate.netoup.comoup.com, Cardiomyocytes nih.gov, Osteoblasts mdpi.com |

Autophagic Processes in this compound-Treated Cells this compound has been shown to influence autophagic processes in various cell types. Autophagy is a fundamental cellular mechanism involving the degradation and recycling of damaged organelles and macromolecules, crucial for maintaining cellular health and homeostasismdpi.comnih.gov. The response of autophagy to this compound can vary depending on factors such as cell type, concentration, and duration of exposurespandidos-publications.com.

Induction and Regulation of Autophagy Flux Studies indicate that this compound can induce autophagy flux. In hypothalamic cells, palmitate, a type of saturated fatty acid, elevated the levels of LC3-II in a dose-dependent manner. Co-treatment with palmitate and lysosomal inhibitors further increased LC3-II levels, suggesting an increase in autophagy fluxnih.gov. Similarly, in INS-1 pancreatic β cells, palmitate treatment increased LC3-II accumulation, and using an RFP-GFP-LC3 probe showed an increase in both autophagosomes and autolysosomes, reflecting an early stimulation of autophagic fluxmdpi.com. Short-term exposure to palmitate appears to stimulate autophagic flux in β cellsmdpi.com. In mature adipocytes, palmitate induces an autophagic fluxspandidos-publications.com.

However, the regulation of this flux can be complex and time-dependent. Prolonged exposure to palmitate can impair autophagy. In hypothalamic cells, while palmitate induced autophagy flux at early time points (3 hours), it impaired autophagy at later time points (6 and 12 hours) springermedizin.de. This impairment at later stages was suggested to be due to undermining autophagosome-lysosome fusion and autophagosome degradation springermedizin.de. In INS-1 β cells, gluco-lipotoxicity (palmitate with high glucose) induced LC3-II accumulation at 6 hours, but levels returned to basal at 24 hours mdpi.com. Palmitate-induced autophagy in pancreatic β-cells may occur through the activation of ER stress and its downstream JNK pathway spandidos-publications.com.

Protective Versus Detrimental Roles of Autophagy The role of autophagy in response to this compound exposure can be either protective or detrimental, depending on the cellular context and the duration of the stimulus. In pancreatic β cells, autophagy has been proposed to be regulated by gluco-lipotoxicity to favor cell survivalmdpi.com. Studies have shown that autophagy protects against palmitate-induced β cell deathmdpi.com. In a mouse model, the induction of β cell autophagy by a high-fat diet was found to be crucial for protecting β cells from lipotoxicitymdpi.com. In mature adipocytes, the activation of autophagy appears to be an adaptive response to palmitate, functioning as a mechanism for cellular self-protection against ER stress and cell deathspandidos-publications.comnih.gov. Inhibition of autophagy in these cells decreased cell viabilitynih.gov.

Conversely, in some contexts, autophagy associated with palmitate exposure can be detrimental. In endothelial cells, while palmitate is a strong inducer of autophagy, the process may sometimes become detrimental, potentially leading to programmed cell death nih.gov.

Inflammatory Signaling Cascades Triggered by this compound this compound is known to trigger inflammatory signaling cascades in various cell types.

Activation of Reactive Oxygen Species (ROS) Production A significant aspect of this compound-induced inflammatory signaling is the activation of Reactive Oxygen Species (ROS) production. Palmitate exposure has been shown to increase ROS generation in various cell types, including pancreatic islets and human umbilical vein endothelial cellsresearchgate.netdiva-portal.orgnih.govnih.gov. This increased ROS production can contribute to cellular dysfunction and the initiation of inflammatory responsesresearchgate.netdiva-portal.orgnih.gov. The source of palmitate-induced ROS can be mitochondrial and/or plasma membrane (NADPH-oxidase) origindiva-portal.org. In pancreatic β-cells, palmitate exposure increased ROS production by activating NADPH oxidase through Src signalingnih.gov. This involved an increase in the activity of NOX and protein levels of NOX2, as well as the translocation of p47phox to the plasma membranenih.gov. Palmitate-mediated ROS generation via NOX2 has been demonstrated in human macrophagesmdpi.com.

Here is a summary of some research findings related to this compound and autophagy/ROS:

| Cell Type | Palmitate Effect on Autophagy Flux | ER-phagy Modulation | Protective/Detrimental Role of Autophagy | Mitophagy Involvement (PINK1/Parkin) | ROS Production Mechanism | Source |

| Hypothalamic cells | Induction (early), Impairment (late) nih.govspringermedizin.de | Inhibition under starvation springermedizin.denih.govresearchgate.net | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | nih.govspringermedizin.denih.govresearchgate.net |

| INS-1 Pancreatic β cells | Stimulation of flux (early) mdpi.com | Not explicitly stated in provided text | Protective against cell death mdpi.com | Not explicitly stated in provided text | Not explicitly stated in provided text | mdpi.com |

| Mature Adipocytes | Induction of flux spandidos-publications.com | Not explicitly stated in provided text | Protective against ER stress/death spandidos-publications.comnih.gov | Not explicitly stated in provided text | Not explicitly stated in provided text | spandidos-publications.comnih.gov |

| Endothelial Cells | Induction (strong) nih.gov | Not explicitly stated in provided text | Can be detrimental (programmed death) nih.gov | Activation plos.org | Not explicitly stated in provided text | nih.govplos.org |

| Podocytes | Not explicitly stated in provided text | Not explicitly stated in provided text | Protective role of mitophagy nih.gov | Activation nih.gov | Increased mitoROS generation nih.gov | nih.gov |

| Rat Pancreatic Islets | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | Increased ROS production researchgate.net | researchgate.net |

| Human Umbilical Vein Endothelial Cells | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | Elevated ROS levels nih.gov | nih.gov |

| Human Macrophages | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | ROS generation via NOX2 mdpi.com | mdpi.com |

| MIN6 Cells | Not explicitly stated in provided text | Not explicitly stated in provided text | Protective role of mitophagy nih.gov | Activation (PINK1/Parkin) nih.gov | Increased mtROS overproduction nih.gov | nih.gov |

Janus Kinase (JNK) Signaling Pathway Engagement

Exposure to palmitate has been demonstrated to activate the Janus Kinase (JNK) signaling pathway in various cell types, including human macrophages and neuronal cells. aai.orgresearchgate.netnih.gov This activation is characterized by the phosphorylation of JNK. researchgate.netnih.gov Research indicates that JNK activation is a critical step in the cellular response to palmitate, being required for palmitate to induce a proinflammatory state in macrophages and to enhance their proinflammatory responses when exposed to additional stimuli. aai.org Furthermore, palmitate-induced endoplasmic reticulum stress has been identified as a mechanism leading to JNK activation. researchgate.net The engagement of the JNK pathway by palmitate also plays a role in mediating the proapoptotic effects observed in some cell types. researchgate.net In hepatic cells, palmitate's induction of insulin (B600854) resistance is mediated, in part, through the JNK and p38MAPK pathways. nih.gov Accumulation of ceramides, which can occur in response to saturated fatty acids like palmitate, has also been linked to JNK activation. researchgate.net

Expression of Pro-inflammatory Cytokines (e.g., TNFα, IL-6, IL-1β)

This compound significantly impacts the expression and secretion of key pro-inflammatory cytokines. Studies have shown that palmitate can enhance the basal production of Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in macrophages. aai.org Pretreatment with palmitate has also been observed to significantly amplify the induction of these cytokines when macrophages are subsequently stimulated with lipopolysaccharide (LPS). aai.org In HaCaT keratinocytes, palmitate treatment leads to an upregulation in the secretion levels of IL-6, TNFα, and IL-1β. nih.gov The production of IL-1β from human dendritic cells has also been shown to be dependent on palmitate's activation of Toll-like receptor 4 (TLR4). plos.org The production of IL-6 induced by palmitate in skeletal muscle cells is mediated through the activation of the NF-κB pathway. oup.com Conversely, compounds like olive leaf extract have been found to suppress the release of TNF-α, IL-1β, and IL-6 in cells treated with this compound. mdpi.com

Toll-like Receptor 4 (TLR4) Pathway Activation

This compound functions as a ligand for Toll-like receptor 4 (TLR4), playing a significant role in activating this innate immune pathway. plos.orgnih.gov Activation of TLR4 signaling by palmitate has been observed in various cell types, including macrophages and hepatocytes. aai.orgnih.gov This engagement of TLR4 is considered crucial for the inflammatory responses elicited by palmitate. nih.gov Exposure to palmitate can lead to an upregulation of TLR4 expression at both the mRNA and protein levels in hepatocytes. nih.govfrontiersin.org Downstream of TLR4 activation, the inositol-requiring enzyme 1 alpha (IRE1α), a component of the endoplasmic reticulum stress response, has been identified as a target in hepatocytes. nih.gov In endothelial cells, the TLR4 signaling pathway is involved in palmitate-induced activation of NADPH oxidase, which subsequently leads to the production of superoxide. ahajournals.org TLR4 is notable as the only Toll-like receptor capable of triggering both the MyD88-dependent and TRIF-dependent pathways, both of which can lead to NF-κB activation. dovepress.com

NF-κB Pathway Modulation

This compound modulates the activity of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Palmitate has been shown to induce the nuclear translocation and subsequent activation of NF-κB in HaCaT keratinocytes. nih.gov Inhibition of NF-κB has been demonstrated to attenuate the production of IL-6, TNFα, and IL-1β induced by palmitate in these cells. nih.gov Similarly, in skeletal muscle cells, the expression and secretion of IL-6 in response to palmitate are mediated through NF-κB activation. oup.com Palmitate can initiate inflammatory signaling in monocytes by activating TLR4, which in turn leads to the activation of NF-κB. mdpi.com The activation of the canonical NF-κB pathway by palmitate is regulated by TLR4 signaling. plos.org In hepatocytes exposed to palmitate, TLR4 activation is associated with NF-κB activation. nih.gov Furthermore, palmitate increases IKKβ-NF-κB signaling in endothelial cells, a process mediated via TLR4, and the TLR4/MyD88/IRAK pathway is implicated in this activation. ahajournals.org NF-κB activation is a downstream effector in the TLR4-induced activation of monocyte-derived dendritic cells (MoDCs). plos.org

Sodium Palmitate in Metabolic Regulation and Intercellular Signaling

Modulation of Lipid Metabolism by Sodium Palmitate

This compound is known to influence lipid metabolism by affecting the pathways involved in fatty acid synthesis, storage, and breakdown.

Enhancement of Lipogenesis and Lipid Droplet Formation

This compound can enhance lipogenesis, the process of fatty acid synthesis, and promote the formation of lipid droplets within various cell lines glpbio.comglpbio.cnselleck.co.jpselleckchem.com. It is utilized to create cell models that exhibit lipid droplet accumulation glpbio.comglpbio.cnresearchgate.net. Studies in HepG2 cells, a human liver cell line, treated with this compound have shown a significant increase in the accumulation of intracellular triglycerides and lipid droplets in a time-dependent manner researchgate.net. Similarly, this compound has been used to induce lipogenesis and cellular steatosis in AML12 cells and primary hepatocytes sigmaaldrich.comsigmaaldrich.com. While palmitate treatment alone may not always induce significant lipid droplet formation in primary rat hepatocytes, a mixture of palmitate and oleate (B1233923) readily increases lipid droplet formation mdpi.com. The formation of these lipid droplets appears to be associated with protection against palmitate-induced toxicity and reduced reactive oxygen species production mdpi.com.

Regulation of Key Lipogenic Enzymes and Transcription Factors (e.g., FASN, ACC1, SREBP-1c, PPARγ)

This compound influences the expression and activity of key enzymes and transcription factors involved in lipogenesis. It can upregulate the expression of fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1), two crucial enzymes in fatty acid synthesis researchgate.netmdpi.comresearchgate.netnih.govspandidos-publications.com. Studies in HepG2 cells treated with this compound have demonstrated a time-dependent increase in the protein and mRNA expression levels of FASN and ACC1 researchgate.net. FASN catalyzes a rate-limiting step in fatty acid synthesis, and its activity is regulated by SREBP-1c researchgate.netplos.orgscienceopen.com. ACC1 also plays a significant role in lipid accumulation mdpi.com.

Sterol regulatory element-binding protein-1c (SREBP-1c) is a master transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis, including FASN and ACC1 researchgate.netresearchgate.netplos.orgscienceopen.com. This compound can stimulate the expression of SREBP-1c researchgate.netnih.gov. This regulation can be mediated by the mTOR/S6K1 signaling pathway, often involving Liver X receptor alpha (LXRα) researchgate.netnih.gov. In HepG2 cells, this compound treatment stimulated the expression of mTOR, S6K1, LXRα, SREBP-1c, FASN, and ACC1 researchgate.netnih.gov. Inhibition of mTOR, S6K1, or LXRα can decrease the accumulation of triglycerides and lipid droplets induced by this compound, and their combined inhibition can enhance this effect nih.gov.

Peroxisome proliferator-activated receptor gamma (PPARγ) is another transcription factor involved in regulating lipid metabolism and adipogenesis researchgate.net. Palmitate appears to upregulate PPARγ, potentially via PGC1α, in liver cells, suggesting an effect on lipid metabolism that can lead to intrahepatic triglyceride accumulation nih.gov. However, some studies indicate that palmitate-induced expression of PPARγ can be suppressed by other factors like Nur77 researchgate.net.

Impact on Fatty Acid Oxidation (e.g., CPT-1α)

This compound can also impact fatty acid oxidation, the process of breaking down fatty acids for energy. Carnitine palmitoyltransferase 1 (CPT1) is a key enzyme involved in the mitochondrial uptake and oxidation of fatty acids mdpi.complos.org. While some reports suggest that the inhibitory actions of palmitate on insulin (B600854) release might involve an increased activity of CPT1 oup.com, other research indicates that blocking mitochondrial fatty acid uptake using etomoxir, a CPT1 inhibitor, can marginally enhance palmitate's repressive effect on glucose-stimulated insulin secretion in pancreatic beta cells plos.org. Conversely, certain peptides have been shown to enhance CPT1 expression in this compound-induced HepG2 cells, suggesting a potential counteraction to palmitate's effects on fatty acid oxidation mdpi.com. The regulation of fatty acid oxidation by palmitate is complex and can vary depending on the cellular context and duration of exposure.

Impact on Insulin Signaling and Pancreatic Beta-Cell Function

Elevated levels of circulating free fatty acids, including palmitate, are associated with insulin resistance and abnormal insulin secretion in type 2 diabetes oup.comoup.com. This compound can significantly affect insulin signaling and the function of pancreatic beta-cells, which are responsible for insulin production and secretion.

Impairment of Glucose-Stimulated Insulin Release

Prolonged exposure of pancreatic islets to this compound can abolish or significantly reduce glucose-sensitive insulin release oup.comresearchgate.net. In isolated rat islets, culture with palmitate decreased insulin release in response to increased glucose concentrations compared to control islets oup.com. This impairment of glucose-stimulated insulin release (GSIS) by palmitate has also been observed in MIN6 beta cells, a pancreatic beta-cell line plos.org. Palmitate can blunt the significant increase in insulin secretion that normally occurs in response to elevated glucose or amino acid provision plos.org. This effect appears to be independent of fatty acid oxidation plos.org. The mechanism may involve partial uncoupling of beta-cell oxidative phosphorylation, decreased ATP content, increased respiration, and decreased mitochondrial membrane potential oup.comresearchgate.net. The build-up of long-chain fatty acyl-coenzyme A (acyl-CoA) thioesters has also been suggested to contribute to the inhibitory actions of palmitate on insulin release oup.com.

However, it is worth noting that in some contexts, palmitate can potentiate glucose-induced insulin secretion in a concentration-dependent manner within a physiological range of glucose and palmitate concentrations mdpi.com. This suggests a complex, context-dependent effect of palmitate on insulin secretion.

Alterations in Insulin Receptor Signaling and Downstream Targets

This compound can attenuate insulin signaling in various cell types, contributing to insulin resistance oup.comportlandpress.comnih.govnih.gov. This can involve alterations in insulin receptor signaling and its downstream targets, such as IRS1 and Akt. Palmitate can lead to a decrease in the phosphorylation levels of Insulin Receptor Substrate 1 (IRS1) and Akt (protein kinase B), which are crucial components of the insulin signaling pathway nih.govbioscientifica.com. This inhibition of insulin-stimulated Akt phosphorylation has been observed in skeletal muscle cells and hepatocytes nih.govnih.gov.

The mechanisms underlying palmitate-induced insulin resistance are multifaceted. They can involve the activation of stress-sensitive serine/threonine kinase signaling pathways, such as JNK and p38MAPK, which can phosphorylate the insulin receptor and IRS proteins, impairing their function nih.gov. Palmitate treatment has been shown to activate JNK and p38MAPK in HepG2 cells, leading to impaired phosphorylation of Akt, GSK, and FOXO1 nih.gov. Endoplasmic reticulum (ER) stress and oxidative stress are also implicated in lipotoxicity-induced insulin resistance oup.comnih.gov. Palmitate treatment can induce ER stress through a JNK-dependent pathway oup.com.

Interestingly, while palmitate attenuates insulin signaling, it may not always inhibit the activation of protein kinase B (Akt) in response to exogenously added insulin in pancreatic beta cells, although it can prevent glucose-induced activation of ERK plos.org. Short exposure of pancreatic islets to palmitate has been shown to activate the early steps of insulin receptor signaling, including tyrosine phosphorylation of the insulin receptor and pp185 nih.gov. This effect might involve protein acylation nih.gov. However, prolonged exposure generally leads to impaired insulin signaling oup.comportlandpress.comnih.gov.

Palmitate can also affect other downstream targets and processes influenced by insulin signaling, such as glucose transport. In skeletal muscle cells, palmitate treatment can reduce insulin-stimulated glucose transport portlandpress.comnih.gov. This may involve impaired GLUT4 translocation to the plasma membrane biologists.com.

Regulation of Islet Amyloid Polypeptide (IAPP) and Insulin mRNA Ratio

Exposure to this compound has been shown to alter the balance between IAPP and insulin expression at the mRNA level, particularly in pancreatic beta cells. Studies using human EndoC-βH1 cells and human islets have demonstrated that palmitate increases IAPP mRNA expression while simultaneously reducing insulin mRNA expression. nih.govtandfonline.com This leads to an augmented IAPP/insulin mRNA ratio. nih.govtandfonline.com This shift in ratio is considered potentially relevant to the process of islet amyloid formation, a characteristic feature of type 2 diabetes. nih.gov The effect of palmitate on increasing IAPP mRNA levels was observed in both EndoC-βH1 and MIN6 cells after 24 hours of exposure. nih.gov In human islets, culture with this compound for 3 days also resulted in increased IAPP mRNA levels. nih.gov Notably, a high glucose concentration similarly increased IAPP mRNA levels in human islets, and the combination of high glucose and palmitate further augmented the IAPP/insulin mRNA ratio. nih.gov

Involvement of G-Protein Coupled Receptor 40 (GPR40)

The effects of this compound on the IAPP/insulin mRNA ratio are significantly mediated by the G-Protein Coupled Receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). nih.govtandfonline.com Research indicates that the palmitate-induced increase in the IAPP/insulin expression ratio is contributed to by the activation of GPR40. nih.govtandfonline.com Inhibition or downregulation of GPR40 has been shown to abolish the effects of palmitate on IAPP and insulin mRNA levels. nih.gov GPR40 is a Gαq/11-coupled receptor that, upon activation by fatty acids like palmitate, can induce phospholipase C signaling, leading to the release of intracellular Ca2+. nih.gov While short-term GPR40 activation may enhance insulin release, long-term activation by saturated fatty acids like palmitate may contribute to beta-cell dysfunction. nih.gov

Global Regulation of Gene Expression by this compound

This compound exerts a broad influence on gene expression, leading to significant alterations in the transcriptomic profiles of various cell types.

Transcriptomic Profile Alterations in Diverse Cell Types

Exposure to palmitate can lead to widespread changes in gene expression. In human pancreatic islets, a 48-hour exposure to palmitate significantly modified 1,325 genes, with 428 being upregulated and 897 being downregulated. diabetesjournals.org These altered genes were involved in various processes, including fatty acid metabolism and endoplasmic reticulum (ER) stress. diabetesjournals.org In mouse C2C12 myoblasts, a 48-hour exposure to palmitate resulted in 4047 differentially expressed genes, with 3492 downregulated and 555 upregulated. nih.gov These genes were associated with processes regulating cell growth. nih.gov Palmitate has also been shown to disrupt transcriptomic rhythmicity in myotubes, affecting genes involved in metabolic processes, protein translation and transport, and transcriptional regulation. researchgate.net

Differential Expression of Genes Associated with Cell Growth and Differentiation